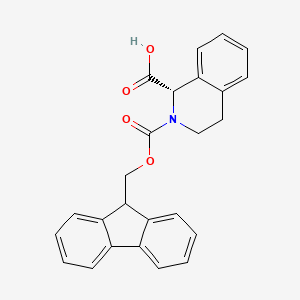

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Descripción general

Descripción

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of the amino group of the tetrahydroisoquinoline with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Tic-OH serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective protection of the amine group during peptide assembly, enhancing the efficiency and yield of peptide chains. This application is crucial for synthesizing complex peptides that require precise control over their sequence and structure.

Table 1: Comparison of Fmoc-Tic-OH with Other Protecting Groups

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal, stable under basic conditions | Requires basic conditions for removal |

| Boc | Stable under acidic conditions | Difficult to remove under basic conditions |

| Acetyl | Simple and effective | Less stable than Fmoc and Boc |

Drug Development

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is integral in developing pharmaceuticals targeting neurological disorders and cancer. Its derivatives have shown promise in modulating neurotransmitter systems and inhibiting anti-apoptotic proteins like Bcl-2, which are crucial for cancer cell survival.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of tetrahydroisoquinoline-3-carboxylic acid exhibited potent binding affinities to Bcl-2 proteins, leading to apoptosis in cancer cells. The lead compound showed an IC50 value of 5.2 µM against Bcl-2 protein, indicating its potential as an anticancer agent .

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutics, allowing for the development of targeted drug delivery systems.

Example Application:

Bioconjugates formed using Fmoc-Tic-OH have been employed in creating targeted therapies for diseases like Alzheimer's by facilitating the delivery of therapeutic agents to specific brain regions.

Research in Neuroscience

Research has highlighted the potential effects of Fmoc-Tic-OH derivatives on neurotransmitter systems. These compounds are being studied for their ability to influence dopamine pathways, which are critical in treating neurodegenerative diseases.

Table 2: Summary of Neurotransmitter Effects

| Compound | Target Neurotransmitter | Effect |

|---|---|---|

| Fmoc-Tic-Derivative A | Dopamine | Increases release |

| Fmoc-Tic-Derivative B | Serotonin | Modulates receptor activity |

Analytical Chemistry

This compound aids in developing analytical methods for detecting and quantifying biological molecules. Its unique structure allows for improved accuracy in assays used to study biological processes.

Mecanismo De Acción

The mechanism of action of Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Similar in structure but contains a chlorophenyl group.

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine: Contains a tert-butyldimethylsilyl group instead of the tetrahydroisoquinoline moiety

Uniqueness

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its tetrahydroisoquinoline core, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and other bioactive molecules .

Actividad Biológica

Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Fmoc-THIQ-COOH) is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its diverse biological activities. This article explores its biological activity, focusing on its applications in peptide synthesis, drug development, and potential therapeutic effects.

Fmoc-THIQ-COOH is a derivative of tetrahydroisoquinoline, which is known for its structural complexity and biological significance. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the stability and solubility of the compound.

1. Peptide Synthesis

Fmoc-THIQ-COOH is widely utilized as a protecting group in solid-phase peptide synthesis. This application is crucial for improving the efficiency and yield of peptide chains. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without compromising their integrity .

2. Drug Development

The compound plays a pivotal role in drug discovery, particularly in developing pharmaceuticals that target specific biological pathways. Research has shown that derivatives of tetrahydroisoquinoline can exhibit significant biological activities, including anti-cancer properties and modulation of neurotransmitter systems .

For instance, studies have identified tetrahydroisoquinoline derivatives that act as inhibitors of Bcl-2 family proteins, which are critical in cancer cell survival. These compounds demonstrated potent binding affinities and induced apoptosis in cancer cells .

3. Neuroscience Research

Fmoc-THIQ-COOH derivatives are being investigated for their potential effects on neurotransmitter systems, contributing to the understanding of neurological disorders such as depression and schizophrenia. The modulation of dopamine receptors by these compounds suggests their potential role in treating neuropsychiatric disorders .

Anticancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated for their anti-proliferative effects against various cancer cell lines. One compound showed an EC50 value below 10 nM in cellular chloride transport assays, indicating high potency . Additionally, another study reported that specific derivatives could induce apoptosis in Jurkat cells through caspase activation .

Antimicrobial Properties

Recent research synthesized novel isoquinoline dipeptides that exhibited promising antimicrobial activity against Escherichia coli and other pathogens. These compounds demonstrated strong antibacterial and antifungal properties, outperforming existing standard drugs . The structure-activity relationship (SAR) studies revealed that modifications to the tetrahydroisoquinoline framework significantly influenced biological activity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how does improper storage affect experimental outcomes?

this compound should be stored at 0–6°C in a dry, airtight container to prevent degradation. Exposure to moisture or elevated temperatures can lead to hydrolysis of the Fmoc group or racemization, compromising peptide synthesis efficiency. Stability studies indicate that deviations from these conditions reduce coupling yields by up to 30% after 48 hours at room temperature .

Q. What analytical methods are most effective for confirming the structural integrity and purity of this compound?

High-resolution ESI-MS and 1H/13C NMR are critical for structural confirmation. For example, HRMS (ESI) of related tetrahydroisoquinoline derivatives shows accurate mass matching within 0.002 Da (e.g., [M+H]+ observed at m/z 442.3291 vs. calculated 442.3316) . Purity assessment via HPLC (≥97% by area) is recommended, with retention times cross-referenced against synthetic intermediates .

Q. How is this compound typically incorporated into solid-phase peptide synthesis (SPPS)?

The Fmoc group is deprotected using 20% piperidine in DMF , followed by coupling with activated amino acids. A standard protocol involves PyBOP/HOBt activation in DMF under argon, achieving >95% coupling efficiency for tetrahydroisoquinoline derivatives . Optimized reaction times (2–4 hours) minimize side reactions like aspartimide formation.

Q. What are the common challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include racemization during Fmoc protection and low solubility in polar solvents . Racemization is minimized by using low-temperature (-20°C) reactions with DIC/HOBt activation. Solubility issues are addressed by pre-dissolving the compound in DCM:DMF (1:1) before coupling .

Advanced Research Questions

Q. How can researchers design hydrolysis-resistant analogs of this compound for enhanced stability in biological systems?

Acylation of the tetrahydroisoquinoline scaffold with long-chain fatty acids (e.g., oleoyl chloride) improves resistance to enzymatic hydrolysis. For example, 2-oleoyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid retains >80% integrity after 24 hours in serum, compared to <50% for the parent compound. Structural analysis via NOESY NMR confirms conformational shielding of the labile ester bond .

Q. What strategies are effective for resolving contradictory data in coupling efficiency studies?

Discrepancies in coupling yields often arise from variations in activation reagents or solvent systems . Systematic comparison of reagents (e.g., HATU vs. PyBOP) and solvents (e.g., DMF vs. NMP) reveals that HATU/DIPEA in NMP improves yields by 15–20% for sterically hindered residues. Cross-validation using LC-MS and MALDI-TOF ensures data reproducibility .

Q. How does the tetrahydroisoquinoline moiety influence metal-binding properties in peptide conjugates?

The rigid bicyclic structure enhances chelation stability with transition metals like Cu(II) and Ni(II). Potentiometric studies of analogs (e.g., Gly-His-Lys substituted with tetrahydroisoquinoline) show log K values of 12.5 for Cu(II) complexes, suggesting utility in metallopeptide design. Calorimetric data (ΔH = -45 kJ/mol) indicate enthalpic stabilization .

Q. What methodologies enable the incorporation of photoisomerizable groups into this scaffold?

Synthesis of 7-phenylazo-tetrahydroisoquinoline derivatives involves diazo coupling under acidic conditions. Photoisomerization (365 nm UV light) induces reversible trans-to-cis transitions, monitored by UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm). Applications include light-activated peptide switches .

Q. How can researchers optimize purification protocols for trace impurities in large-scale synthesis?

Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) resolves impurities <1%. For persistent byproducts (e.g., desfluoro analogs), ion-exchange chromatography at pH 6.5 achieves >99.5% purity. ESI-MS and COSY NMR are critical for identifying impurity structures .

Propiedades

IUPAC Name |

(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSTVRGPOSEJQQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460377 | |

| Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204317-99-7 | |

| Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.